molecular formula C12H14BrFO3 B13982738 Tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate

Tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate

Cat. No.: B13982738
M. Wt: 305.14 g/mol
InChI Key: ZGKHXBIXCNOVQR-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate: is an organic compound with the molecular formula C12H14BrFO3 and a molecular weight of 305.14 g/mol It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-2-fluoro-6-methoxybenzoic acid or its aldehyde derivative.

    Reduction: Formation of 4-bromo-2-fluoro-6-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Tert-butyl 4-bromo-2-methoxybenzoate
  • Tert-butyl 4-bromo-3-methoxybenzoate
  • Tert-butyl 4-bromo-2-fluorobenzoate

Comparison: Tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, the presence of fluorine can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 4-bromo-2-fluoro-6-methoxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)10-8(14)5-7(13)6-9(10)16-4/h5-6H,1-4H3

InChI Key

ZGKHXBIXCNOVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Br)OC

Origin of Product

United States

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